molecular formula C8H7BrN2O B2932564 8-Bromo-3,4-dihydroquinazolin-2(1H)-one CAS No. 1508072-34-1

8-Bromo-3,4-dihydroquinazolin-2(1H)-one

Katalognummer: B2932564
CAS-Nummer: 1508072-34-1
Molekulargewicht: 227.061
InChI-Schlüssel: FIJFLXMGAAQGEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The bromine atom at the 8th position and the dihydroquinazolinone core structure contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The dihydroquinazolinone core can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents at the 8th position.

    Oxidation: Formation of quinazolinone derivatives with varying degrees of oxidation.

    Reduction: Formation of reduced quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-Bromo-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The bromine atom and the quinazolinone core play crucial roles in its interaction with these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolin-2(1H)-one: The parent compound without the bromine substituent.

    8-Chloro-3,4-dihydroquinazolin-2(1H)-one: A similar compound with a chlorine atom instead of bromine.

    3,4-Dihydroquinazolin-2(1H)-one: The core structure without any halogen substituents.

Uniqueness

8-Bromo-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can also affect the compound’s pharmacokinetic properties, such as its solubility and ability to cross biological membranes.

Biologische Aktivität

8-Bromo-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanism of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a quinazoline core with a bromine substituent at the 8-position. This structural feature is crucial for its interaction with various biological targets.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. It has been shown to exhibit:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation pathways.
  • Receptor Binding : It interacts with various receptors, including cholecystokinin-B (CCK-B) receptors, which play a role in gastrointestinal function and cancer cell growth .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)25.0
B16 (Melanoma)30.5
sEnd.2 (Endothelioma)22.0

These values suggest that the compound has varying degrees of effectiveness against different types of cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes is under investigation, with preliminary results indicating potential efficacy against Gram-positive bacteria.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxicity of various quinazoline derivatives, including this compound, using the crystal violet staining method. The results indicated significant cytotoxic effects at concentrations ranging from 10 to 50 μM across multiple cancer cell lines .
  • Receptor Interaction Studies : Another study focused on the binding affinity of this compound to CCK-B receptors. The compound exhibited an IC50 value of approximately 500 nM, indicating moderate binding affinity and potential as a therapeutic agent for pancreatic cancer treatment .

Eigenschaften

IUPAC Name

8-bromo-3,4-dihydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJFLXMGAAQGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Br)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.